Bis(trimethylsilyl)trifluoroacetamide
Overview
Description
Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a chemical reagent used extensively in the field of analytical chemistry for the derivatization of various compounds. It is particularly useful in preparing samples for gas chromatography-mass spectrometry (GC-MS) analysis by transforming non-volatile compounds into volatile derivatives .
Synthesis Analysis
The synthesis of BSTFA-related compounds involves silyl-proton exchange reactions, which are known to proceed rapidly and quantitatively under mild conditions. This process is utilized for the preparative silylation of a wide range of functional groups, including amides, ureas, amino acids, phenols, carboxylic acids, and enols. Silylation serves as a protective measure and aids in the generation of reactive intermediates .
Molecular Structure Analysis
BSTFA is used to derivatize estrogens like estrone (E1) and 17alpha-ethinylestradiol (EE2) by forming trimethylsilyl (TMS) derivatives. However, it has been reported that during this process, the TMS derivatives of EE2 can partially convert to their respective E1 derivatives, indicating a potential issue with the stability of these derivatives .
Chemical Reactions Analysis
BSTFA and related compounds are involved in various chemical reactions. For instance, BSTFA can be used to silylate lipolysis products for gas-liquid chromatography without the need for prior conversion of free fatty acids to methyl esters . Additionally, bis(trimethylsilyl)mercury, a related compound, reacts with perfluoro-olefins and -acetylenes under ultraviolet irradiation to replace vinylic fluorine atoms with trimethylsilyl groups . The reaction of BSTFA with polyfluoro-olefins has also been studied, showing that it can form adducts with chlorotrifluoroethylene .
Physical and Chemical Properties Analysis
BSTFA is characterized by its ability to form volatile derivatives that elute as sharp peaks in gas chromatography, which is advantageous for trace analysis. The volatility of these derivatives eliminates the need for evaporation of excess reagent and by-products, reducing the potential for analytical errors . The physical properties of BSTFA derivatives have been studied using techniques like 29Si-NMR spectroscopy, which also provides insights into the strength of related superacids .
Scientific Research Applications
1. Application in Environmental Science and Ecological Toxicology
Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is commonly used in the field of environmental science and ecological toxicology, particularly for the derivatization of hydroxyl and ketone groups in steroids. This application is crucial for analyzing steroid estrogens in environmental samples, such as natural water, sewage, sediment, and activated sludge. BSTFA aids in creating trimethylsilyl (TMS) derivatives, enhancing the efficiency of analytical procedures (H. Bi, 2015).
2. Use in Derivatization for Chromatographic Analysis
BSTFA is used for the trifluoroacetylation of various functional groups, such as amine, hydroxyl, and thiol groups, under mild, non-acidic conditions. This process is significant in producing neutral trifluoroacetamides, which are crucial for gas chromatography, aiding in the separation and analysis of complex samples (M. Donike, 1973).
3. Improving Sensitivity and Selectivity in GC-MS
In gas chromatography-mass spectrometry (GC-MS) analysis, BSTFA is employed to form derivatives of compounds like secondary amines. The use of BSTFA, sometimes in conjunction with dimethylformamide (DMF), leads to the formation of specific derivatives that can be useful for analytical applications, although caution is advised due to potential undesired reactions (S. K. Sethi, P. Crain, J. McCloskey, 1983).
4. Analysis of Environmental Contaminants
BSTFA's role in improving the detection and quantification of environmental contaminants, such as chlorinated bisphenol A in human plasma, is noteworthy. Its use in solid-phase microextraction (SPME) methods enhances the chromatographic properties and sensitivity of the analytical process, demonstrating its versatility in environmental and biomedical sciences (M. del Olmo et al., 2005).
5. Examination of Biochemical Compounds
BSTFA is instrumental in the examination of biochemical compounds like amino acids and estrogens. Its application in derivatization processes facilitates the gas chromatographic analysis of these compounds, although its suitability can vary depending on the specific analytical conditions and the nature of the compounds under study (T. Sobolevsky et al., 2003).
6. Metabolomics Studies
In the field of metabolomics, particularly in the study of leukemia cells, BSTFA has been shown to be effective in the derivatization of intracellular metabolites. The choice of derivatization agent can significantly impact the number of detected metabolites, extraction efficiency, and repeatability, making BSTFA a valuable tool for robust and reproducible metabolomic analysis (H. Yue et al., 2018).
Safety And Hazards
Future Directions
BSTFA is used in various fields such as the synthesis of pharmaceutical intermediates and the analysis of water-soluble organics in atmospheric aerosols . It is also used in metabolomic profiling of human plasma using GC–MS . Furthermore, it is creatively proposed to employ BSTFA as an electrolyte additive to stabilize the solid electrolyte interface .
properties
IUPAC Name |
trimethylsilyl 2,2,2-trifluoro-N-trimethylsilylethanimidate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18F3NOSi2/c1-14(2,3)12-7(8(9,10)11)13-15(4,5)6/h1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCOBLONWWXQEBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N=C(C(F)(F)F)O[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18F3NOSi2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001015789 | |
Record name | N,O-Bis(trimethylsilyl)trifluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001015789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | N,O-Bis(trimethylsilyl)trifluoroacetamide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/18374 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Bstfa | |
CAS RN |
25561-30-2 | |
Record name | Bis(trimethylsilyl)trifluoroacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25561-30-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trimethylsilyl 2,2,2-trifluoro-N-(trimethylsilyl)acetimidate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025561302 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,O-Bis(trimethylsilyl)trifluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001015789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trimethylsilyl 2,2,2-trifluoro-N-(trimethylsilyl)acetimidate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.807 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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